N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide
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Overview
Description
N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a propanoylamino group attached to another benzamide ring
Mechanism of Action
Target of Action
The primary targets of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide are currently unknown. This compound is structurally similar to other boronic esters, which are highly valuable building blocks in organic synthesis . .
Mode of Action
The mode of action of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide is not well-documented. Given its structural similarity to other boronic esters, it may interact with its targets through a similar mechanism. Boronic esters are known to undergo efficient protodeboronation with propionic acid by protonolysis . .
Biochemical Pathways
Boronic esters are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . .
Pharmacokinetics
Boronic esters are usually bench stable, easy to purify, and often even commercially available . These compounds are only marginally stable in water . Therefore, the bioavailability of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide may be influenced by these factors.
Action Environment
The action, efficacy, and stability of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide may be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the action of N-(4-ethoxyphenyl)-4-(propionylamino)benzamide may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide typically involves the reaction of 4-ethoxyaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction can be represented as follows:
4-ethoxyaniline+4-aminobenzoyl chloridetriethylamine, dichloromethanethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(propanoylamino)benzamide
- N-(4-chlorophenyl)-4-(propanoylamino)benzamide
- N-(4-fluorophenyl)-4-(propanoylamino)benzamide
Uniqueness
N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance certain properties, such as solubility and stability, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-7-5-13(6-8-14)18(22)20-15-9-11-16(12-10-15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCQBIIHTHKCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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